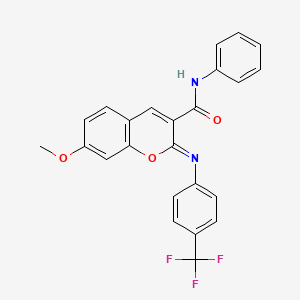
(Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chromene derivative with a trifluoromethyl group and an imine functional group. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The imine group could potentially be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring, possibly through a Perkin or Knoevenagel condensation, followed by the introduction of the trifluoromethyl group and the formation of the imine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, the trifluoromethyl group, and the imine functional group . The exact geometry would depend on the specific configuration of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The imine group could be hydrolyzed to give an amine and a carbonyl compound. The trifluoromethyl group is generally quite stable but can be involved in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Crystallographic Studies :
- Reis et al. (2013) investigated the crystal structure of a related compound, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, and its derivatives. These structures have an anti-rotamer conformation about the C-N bond, with variations in the amide O atom's relation to the O atom of the pyran ring. This study provides insight into the molecular conformation of such compounds (Reis et al., 2013).
Antimicrobial Activity :
- Yamgar et al. (2014) synthesized novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including derivatives of chromenes. These complexes showed significant antimicrobial activity against various bacterial strains and fungi, suggesting potential therapeutic applications (Yamgar et al., 2014).
- Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating that some of these compounds exhibited antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Ukhov et al., 2021).
Synthesis and Catalytic Applications :
- Proença and Costa (2008) described a green chemistry approach for synthesizing new 2-imino-2H-chromene-3-carboxamides. Their method emphasizes high yield and atom economy, indicating the compound's potential in eco-friendly synthesis processes (Proença & Costa, 2008).
Photochromic Materials and Natural Product Synthesis :
- Rawat et al. (2006) explored the use of chromene chromium carbene complexes in synthesizing photochromic materials and biologically active natural products. This research underlines the compound's utility in creating materials with changing color properties and in pharmaceutical synthesis (Rawat et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methoxy-N-phenyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3/c1-31-19-12-7-15-13-20(22(30)28-17-5-3-2-4-6-17)23(32-21(15)14-19)29-18-10-8-16(9-11-18)24(25,26)27/h2-14H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKQZOHOJCJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
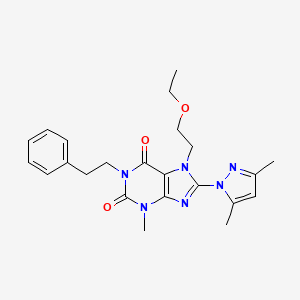
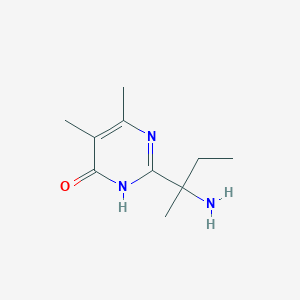
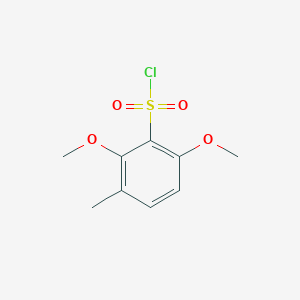
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
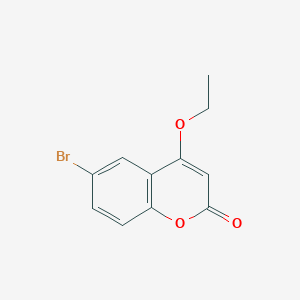
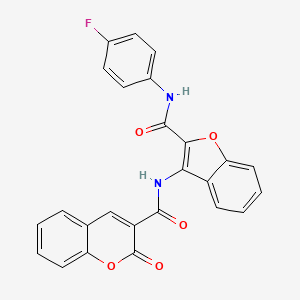
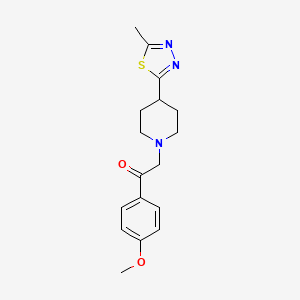
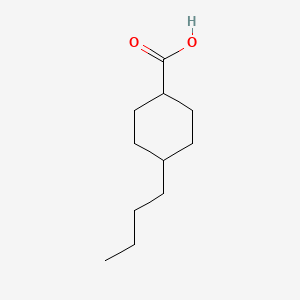
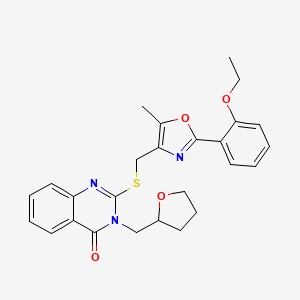
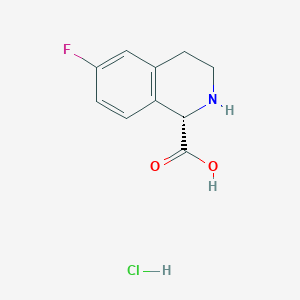
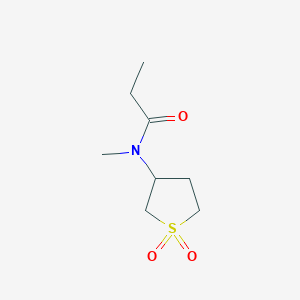
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)